molecular formula C22H30N2O4 B12801291 1,6-Naphthalenediol, 2,5-bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-, dihydrochloride CAS No. 122482-56-8

1,6-Naphthalenediol, 2,5-bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-, dihydrochloride

Cat. No.: B12801291
CAS No.: 122482-56-8
M. Wt: 386.5 g/mol
InChI Key: KHSZKSPROUCQTK-UHFFFAOYSA-N
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Description

1,6-Naphthalenediol, 2,5-bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-, dihydrochloride is a complex organic compound that features a naphthalene core substituted with two hydroxyl groups and two tetrahydro-2H-pyran-4-yl)amino)methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Naphthalenediol, 2,5-bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-, dihydrochloride typically involves multiple steps:

    Formation of the Naphthalenediol Core: The naphthalene core is first functionalized with hydroxyl groups at the 1 and 6 positions. This can be achieved through various oxidation reactions.

    Introduction of Aminomethyl Groups: The tetrahydro-2H-pyran-4-yl)amino)methyl groups are introduced through a substitution reaction. This involves the reaction of the naphthalenediol with tetrahydro-2H-pyran-4-yl)amine in the presence of a suitable catalyst.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1,6-Naphthalenediol, 2,5-bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-, dihydrochloride undergoes various types of chemical reactions:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aminomethyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted naphthalenediol derivatives.

Scientific Research Applications

1,6-Naphthalenediol, 2,5-bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-, dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,6-Naphthalenediol, 2,5-bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets. The aminomethyl groups can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthalenediol: Lacks the aminomethyl groups, making it less versatile in chemical reactions.

    2,5-Bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-naphthalene: Similar structure but different substitution pattern.

Uniqueness

1,6-Naphthalenediol, 2,5-bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

122482-56-8

Molecular Formula

C22H30N2O4

Molecular Weight

386.5 g/mol

IUPAC Name

2,5-bis[(oxan-4-ylamino)methyl]naphthalene-1,6-diol

InChI

InChI=1S/C22H30N2O4/c25-21-4-3-19-18(20(21)14-24-17-7-11-28-12-8-17)2-1-15(22(19)26)13-23-16-5-9-27-10-6-16/h1-4,16-17,23-26H,5-14H2

InChI Key

KHSZKSPROUCQTK-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NCC2=C(C3=C(C=C2)C(=C(C=C3)O)CNC4CCOCC4)O

Origin of Product

United States

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